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molecular formula C19H17N3O3 B8689160 2-(7-(2-Methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinolin-8-ol

2-(7-(2-Methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinolin-8-ol

Cat. No. B8689160
M. Wt: 335.4 g/mol
InChI Key: MSLOSENVKADKAG-UHFFFAOYSA-N
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Patent
US08138181B2

Procedure details

8-(Benzyloxy)-2-(7-(2-methoxyethoxy)-imidazo[1,2-a]pyridin-3-yl)quinoline (5.00 g, 11.8 mmol) was slurried in MeOH (118 ml). Ammonium formate (7.41 g, 117 mmol) and Pd(OH)2/C (0.82 g, 0.59 mmol) were added, and the reaction was heated at reflux for 2 hours. The reaction mixture was cooled to 20° C. and formic acid was added to the slurry until solids went into solution. The resulting mixture was filtered and washed with 100 ml 10% formic acid in methanol. The filtrate was concentrated to an oil. To the oil was added an excess of NH3 in methanol and resulting the solids were concentrated to dryness. Water was added and solids were allowed to stir for 1 hour (pH was 6.5-7.0 by pH paper). The solids were collected by filtration and then taken up in toluene and concentrated to dryness. The solids were dried under vacuum for 12 hours to obtain 3.8 g (96% yield) of the desired product.
Name
8-(Benzyloxy)-2-(7-(2-methoxyethoxy)-imidazo[1,2-a]pyridin-3-yl)quinoline
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.41 g
Type
reactant
Reaction Step Two
Quantity
0.82 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
118 mL
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[C:16]([C:19]1[N:23]3[CH:24]=[CH:25][C:26]([O:28][CH2:29][CH2:30][O:31][CH3:32])=[CH:27][C:22]3=[N:21][CH:20]=1)[CH:15]=[CH:14]2)C1C=CC=CC=1.C([O-])=O.[NH4+].C(O)=O>CO.[OH-].[OH-].[Pd+2]>[CH3:32][O:31][CH2:30][CH2:29][O:28][C:26]1[CH:25]=[CH:24][N:23]2[C:19]([C:16]3[CH:15]=[CH:14][C:13]4[C:18](=[C:9]([OH:8])[CH:10]=[CH:11][CH:12]=4)[N:17]=3)=[CH:20][N:21]=[C:22]2[CH:27]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
8-(Benzyloxy)-2-(7-(2-methoxyethoxy)-imidazo[1,2-a]pyridin-3-yl)quinoline
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC=C2C=CC(=NC12)C1=CN=C2N1C=CC(=C2)OCCOC
Step Two
Name
Quantity
7.41 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.82 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Four
Name
Quantity
118 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
to stir for 1 hour (pH was 6.5-7.0 by pH paper)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
washed with 100 ml 10% formic acid in methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oil
ADDITION
Type
ADDITION
Details
To the oil was added an excess of NH3 in methanol
CUSTOM
Type
CUSTOM
Details
resulting the solids
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated to dryness
ADDITION
Type
ADDITION
Details
Water was added
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCOC1=CC=2N(C=C1)C(=CN2)C2=NC1=C(C=CC=C1C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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